molecular formula C6H12O6 B12644080 beta-L-Psicopyranose CAS No. 36441-95-9

beta-L-Psicopyranose

Cat. No.: B12644080
CAS No.: 36441-95-9
M. Wt: 180.16 g/mol
InChI Key: LKDRXBCSQODPBY-BXKVDMCESA-N
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Description

Beta-L-Psicopyranose: is a rare sugar, specifically a C-3 position epimer of fructose. It is a monosaccharide with the molecular formula C6H12O6.

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-L-Psicopyranose can be synthesized from allitol by microbial oxidation using Gluconobacter frateurii IFO 3254 . The process involves the oxidation of allitol to produce L-psicose, which can then be crystallized to form this compound.

Industrial Production Methods: The industrial production of this compound typically involves the enzymatic conversion of fructose using D-tagatose 3-epimerase. This enzyme catalyzes the epimerization at the C-3 position of fructose to produce L-psicose, which can then be isolated and purified .

Chemical Reactions Analysis

Types of Reactions: Beta-L-Psicopyranose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of multiple hydroxyl groups in its structure.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, and esters, depending on the type of reaction and reagents used .

Scientific Research Applications

Beta-L-Psicopyranose has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of beta-L-Psicopyranose involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes involved in carbohydrate metabolism, thereby affecting glucose levels in the body. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes such as hexokinase and glucokinase .

Comparison with Similar Compounds

Uniqueness: Its ability to act as a low-calorie sweetener and its potential therapeutic benefits make it a compound of significant interest in scientific research .

Properties

CAS No.

36441-95-9

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

(2S,3S,4S,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5-,6-/m0/s1

InChI Key

LKDRXBCSQODPBY-BXKVDMCESA-N

Isomeric SMILES

C1[C@@H]([C@@H]([C@@H]([C@@](O1)(CO)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)O

Origin of Product

United States

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